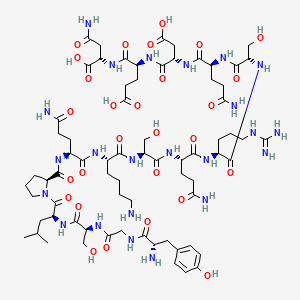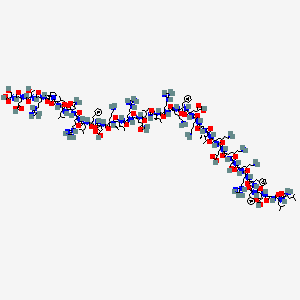![molecular formula C₆₇H₁₂₄N₃₄O₁₄S B612688 Cys-[HIV-Tat (47-57)] CAS No. 583836-55-9](/img/new.no-structure.jpg)
Cys-[HIV-Tat (47-57)]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cys-[HIV-Tat (47-57)] is an arginine-rich cell-penetrating peptide derived from the human immunodeficiency virus type 1 (HIV-1) transactivating protein. This peptide corresponds to the protein transduction domain of the transactivator protein (Tat) and is known for its ability to transduce peptides or proteins into various cells . The sequence of Cys-[HIV-Tat (47-57)] is Cysteine-Tyrosine-Glycine-Arginine-Lysine-Lysine-Arginine-Arginine-Glutamine-Arginine-Arginine-Arginine-NH2 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cys-[HIV-Tat (47-57)] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, Cysteine, is attached to the resin.
Deprotection and Coupling: The amino-protecting group is removed, and the next amino acid is coupled using activating agents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC)
Industrial Production Methods
Industrial production of Cys-[HIV-Tat (47-57)] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform the repetitive cycles of deprotection and coupling.
Large-Scale Purification: Employing preparative HPLC for purification.
Quality Control: Conducting rigorous quality control measures, including mass spectrometry and HPLC analysis, to ensure purity and consistency
化学反应分析
Types of Reactions
Cys-[HIV-Tat (47-57)] undergoes various chemical reactions, including:
Oxidation: The thiol group of Cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like Dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize the thiol group.
Reduction: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired modification, such as N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl group activation
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains
科学研究应用
Cys-[HIV-Tat (47-57)] has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in cell-penetrating studies to deliver various cargoes, such as proteins, peptides, and nucleic acids, into cells.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the development of novel therapeutic agents and diagnostic tools .
作用机制
Cys-[HIV-Tat (47-57)] exerts its effects by penetrating the plasma membrane of cells. The mechanism involves:
Binding to Cell Surface: The arginine-rich sequence interacts with negatively charged cell surface molecules.
Membrane Translocation: The peptide translocates across the plasma membrane, possibly through direct penetration or endocytosis.
Intracellular Delivery: Once inside the cell, the peptide can deliver its cargo to specific intracellular targets
相似化合物的比较
Similar Compounds
TAT (47-57) Peptide: A similar cell-penetrating peptide derived from the same region of the HIV-1 Tat protein.
FAM-TAT (47-57): A fluorescently labeled version of the TAT (47-57) peptide.
TAMRA-TAT (47-57): A TAT (47-57) peptide conjugated with the fluorescent dye TAMRA
Uniqueness
Cys-[HIV-Tat (47-57)] is unique due to the presence of the Cysteine residue at the N-terminus, which allows for additional chemical modifications, such as disulfide bond formation. This feature enhances its versatility in various research applications .
属性
CAS 编号 |
583836-55-9 |
|---|---|
分子式 |
C₆₇H₁₂₄N₃₄O₁₄S |
分子量 |
1661.99 |
序列 |
One Letter Code: CYGRKKRRQRRR-NH2 |
同义词 |
Cys-[HIV-Tat (47-57)] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B612617.png)



